molecular formula C9H11N5O B15317261 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine

1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B15317261
M. Wt: 205.22 g/mol
InChI Key: WZUUGTFONPEHOC-UHFFFAOYSA-N
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Description

1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both pyridine and triazole rings in its structure imparts unique chemical properties, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxypyridine-2-carbaldehyde and sodium azide.

    Formation of Azide Intermediate: The aldehyde group of 6-methoxypyridine-2-carbaldehyde is converted to an azide intermediate using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

    Cycloaddition Reaction: The azide intermediate undergoes a cycloaddition reaction with an alkyne to form the triazole ring. This reaction is typically carried out under copper-catalyzed conditions (CuAAC) to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other substituents using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, amines, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.

Mechanism of Action

The mechanism of action of 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine moiety can interact with nucleophilic sites in biological molecules, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine: Unique due to the presence of both methoxypyridine and triazole rings.

    1-(Pyridin-2-ylmethyl)-1h-1,2,3-triazol-4-amine: Lacks the methoxy group, resulting in different chemical properties.

    1-((6-Methylpyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine: Contains a methyl group instead of a methoxy group, affecting its reactivity and biological activity.

Uniqueness

This compound is unique due to the presence of the methoxy group on the pyridine ring, which enhances its solubility and potential for hydrogen bonding. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

1-[(6-methoxypyridin-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C9H11N5O/c1-15-9-4-2-3-7(11-9)5-14-6-8(10)12-13-14/h2-4,6H,5,10H2,1H3

InChI Key

WZUUGTFONPEHOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CN2C=C(N=N2)N

Origin of Product

United States

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